REACTION_CXSMILES
|
[CH2:1]([OH:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C([OH:19])(C)C>CC(C)=O.OS(O)(=O)=O>[C:1]([OH:19])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC#CCCCCCC)O
|
Name
|
CrO3
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with 50 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted five times with ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water and saturated NaCl solution
|
Type
|
WASH
|
Details
|
The ether solution was then washed two times with 2N NaOH
|
Type
|
EXTRACTION
|
Details
|
The combined basic washes were extracted again with ether
|
Type
|
EXTRACTION
|
Details
|
Extraction with CHCl3 (3 times)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4) and removal of solvent under reduced pressure
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC#CCCCCCC)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |